2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolopyrimidine ring and a thiazole ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring contains two carbon and three nitrogen atoms, which can readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of reactions. For example, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on compounds similar to "2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole" often focuses on the synthesis of novel heterocyclic compounds that possess potential biological activities. For instance, Abdelriheem et al. (2017) detail the synthesis of pyrazolo[1,5-a]pyrimidines, which are known for their antitrypanosomal activity, indicating a broad interest in these compounds for their antimetabolite properties in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). Pokhodylo et al. (2010) studied transformations in Gewald thiophenes for thienopyrimidine synthesis, highlighting the ongoing research into novel synthetic pathways for pyrimidine derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antibacterial and Antifungal Activities
Compounds within this chemical class have been evaluated for their antimicrobial properties. Gomha et al. (2018) synthesized a series of triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones from thiophenyl derivatives, investigating their antimicrobial activities. Some derivatives showed mild activities against bacterial and fungal species, contributing to the development of new antimicrobial agents (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).
Insecticidal Applications
Research has also extended to the potential insecticidal applications of these compounds. Fadda et al. (2017) explored the synthesis of heterocycles from cyanoacetamide derivatives, testing them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study indicates the broader applicability of such compounds beyond antimicrobial activity to agricultural and pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antituberculous Activity
Additionally, there's interest in the antituberculous activity of these compounds. Titova et al. (2019) synthesized structural analogs targeting tuberculosis, demonstrating the potential of these compounds in the treatment of infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Mechanism of Action
Target of Action
The compound “2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,3-thiazole” contains a triazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the triazole ring, which contains high nitrogen and hydrogen, could potentially form intramolecular and intermolecular hydrogen bonds, improving the stability of the compound .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The stability of triazole compounds can be influenced by environmental factors due to the presence of nitrogen and hydrogen in the triazole molecular structure, which can easily form hydrogen bonds .
Future Directions
properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-10-5-14(23-17(20-10)18-9-19-23)25-11-6-22(7-11)16(24)15-21-12(8-27-15)13-3-2-4-26-13/h2-5,8-9,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKROMLBXXDWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NC(=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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